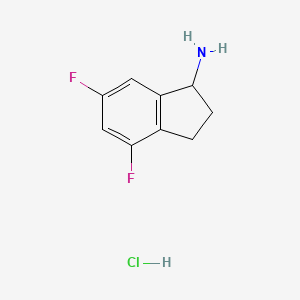![molecular formula C15H24F3NOSi B6259298 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 130408-88-7](/img/no-structure.png)
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one, also known as TFTP, is a synthetic compound with a range of potential applications in the scientific research field. It is a silylated pyrrole derivative that is highly stable, non-toxic and has a low boiling point. TFTP has been used in various experiments, such as those involving organic synthesis, catalysis, and biochemistry, due to its unique properties.
科学的研究の応用
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one has been used in various scientific research applications, such as organic synthesis, catalysis, and biochemistry. For example, it has been used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of peptides. In addition, it has been used in the synthesis of fluorescent probes for imaging applications and in the synthesis of inhibitors of enzymes.
作用機序
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is a silylated pyrrole derivative that is highly stable and non-toxic. It is believed to act as a catalyst for the synthesis of organic compounds and heterocyclic compounds. The mechanism of action of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is not fully understood, but it is believed to involve the coordination of the trifluoromethyl group to the pyrrole nitrogen and the silyl group to the oxygen atom of the pyrrole ring. This coordination is thought to facilitate the formation of intermediates, which can then be used in the synthesis of desired compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one have not been extensively studied. However, it has been reported that it is non-toxic and has a low boiling point. This suggests that it may be safe to use in laboratory experiments.
実験室実験の利点と制限
The advantages of using 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in laboratory experiments include its high stability, non-toxicity, and low boiling point. Additionally, its silylated pyrrole structure makes it suitable for use in organic synthesis, catalysis, and biochemistry. However, it should be noted that 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is a synthetic compound, and its mechanism of action is not fully understood. Therefore, it is important to consider the potential risks associated with its use in laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in scientific research. These include the development of new synthetic methods, the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in the synthesis of pharmaceuticals, the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in the synthesis of nanomaterials, and the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in the synthesis of biomolecules. In addition, further research into the mechanism of action of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one may lead to new applications in the field of biochemistry and physiology.
合成法
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one can be synthesized from the reaction of 1-bromo-2,2,2-trifluoroethane with tris(propan-2-yl)silyl-1H-pyrrole in the presence of a base. The reaction is conducted in a dry solvent, such as dichloromethane, at room temperature. The product is then isolated by vacuum distillation, and the yield of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is approximately 90%.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one' involves the reaction of 1-(tris(propan-2-yl)silyl)-1H-pyrrole-3-carbaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": [ "1-(tris(propan-2-yl)silyl)-1H-pyrrole-3-carbaldehyde", "trifluoroacetic anhydride", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Dissolve 1-(tris(propan-2-yl)silyl)-1H-pyrrole-3-carbaldehyde (1 equiv.) and trifluoroacetic anhydride (1.2 equiv.) in anhydrous dichloromethane.", "Step 2: Add a catalytic amount of Lewis acid catalyst (e.g. titanium tetrachloride) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and stirring for an additional 30 minutes.", "Step 5: Extract the organic layer with dichloromethane and dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the desired product as a yellow oil." ] } | |
CAS番号 |
130408-88-7 |
製品名 |
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one |
分子式 |
C15H24F3NOSi |
分子量 |
319.4 |
純度 |
90 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




